(3-Aminophenyl)(morpholino)methanone
Overview
Description
(3-Aminophenyl)(morpholino)methanone is a key intermediate in the preparation of active pharmaceutical ingredients . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .
Synthesis Analysis
The synthesis of (3-Aminophenyl)(morpholino)methanone involves four steps. Benzotrichloride is selected as a precursor for the preparation of the target molecule. The first step involves nitrating the benzotrichloride to obtain meta-nitrobenzoic acid. This is then chlorinated with thionyl chloride to obtain meta-nitrobenzoyl chloride. The next step involves condensing this with morpholine, followed by reduction with iron and HCl to form the target molecule .Molecular Structure Analysis
The molecular formula of (3-Aminophenyl)(morpholino)methanone is C11H14N2O2 . The structure contains a morpholine ring attached to a phenyl ring through a methanone group .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of (3-Aminophenyl)(morpholino)methanone is the condensation of meta-nitrobenzoyl chloride with morpholine, followed by reduction with iron and HCl .Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients
(3-Aminophenyl)(morpholino)methanone derivatives are key intermediates in the preparation of active pharmaceutical ingredients . They are synthesized from benzotrichloride, which is an easily available raw material . The synthesis process involves four steps: nitrating the benzotrichloride to obtain meta-nitrobenzoic acid, chlorinating with thionyl chloride to obtain meta nitro benzoyl chloride, condensing with morpholine, and further reduction with iron and HCl for the formation of the target molecule .
API Intermediates
This compound is also a key intermediate in the synthesis of API Intermediates and their derivatives . API Intermediates are the drugs used in the pharmaceutical industry that are produced as a result of the initial stages of an API synthesis .
Safety and Hazards
The safety data sheet for (3-Aminophenyl)(morpholino)methanone indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the preparation of active pharmaceutical ingredients . The specific targets would depend on the final pharmaceutical product that this compound contributes to.
Mode of Action
The mode of action of (3-Aminophenyl)(morpholino)methanone is also dependent on the final pharmaceutical product it is used to synthesize. It is known to show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Biochemical Pathways
Given its role as an intermediate in the synthesis of active pharmaceutical ingredients , it can be inferred that it may be involved in a variety of biochemical pathways depending on the final product.
properties
IUPAC Name |
(3-aminophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVEVKGZGRRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424485 | |
Record name | (3-Aminophenyl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104775-65-7 | |
Record name | (3-Aminophenyl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholine-4-carbonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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